molecular formula C18H21N3O3 B14091450 N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

Cat. No.: B14091450
M. Wt: 327.4 g/mol
InChI Key: QSCUJOUHFKUKAN-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex organic compound with a unique structure that combines elements of benzodioxepin and cycloheptapyrazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves multiple steps. One common approach starts with the preparation of the benzodioxepin core, which can be synthesized through the Thorpe cyclization of 1,2-di(cyanomethoxy)benzene . This intermediate is then subjected to various reactions to introduce the necessary functional groups and complete the cycloheptapyrazole structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions where leaving groups are present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. For example, as a β-adrenergic stimulant, it binds to β-adrenergic receptors, leading to the activation of downstream signaling pathways that result in physiological effects such as bronchial dilation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxepin derivatives and cycloheptapyrazole analogs. These compounds share structural similarities but may differ in their specific functional groups and overall activity.

Uniqueness

What sets N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide apart is its unique combination of benzodioxepin and cycloheptapyrazole structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C18H21N3O3/c22-18(17-13-5-2-1-3-6-14(13)20-21-17)19-12-7-8-15-16(11-12)24-10-4-9-23-15/h7-8,11H,1-6,9-10H2,(H,19,22)(H,20,21)

InChI Key

QSCUJOUHFKUKAN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)NN=C2C(=O)NC3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

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